![molecular formula C15H13NO2S B2656379 N-(3-ethynylphenyl)-4-methylbenzenesulfonamide CAS No. 860788-60-9](/img/structure/B2656379.png)
N-(3-ethynylphenyl)-4-methylbenzenesulfonamide
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Overview
Description
Erlotinib, sold under the brand name Tarceva, is a medication used to treat non-small cell lung cancer (NSCLC) and pancreatic cancer . It is specifically used for NSCLC with mutations in the epidermal growth factor receptor (EGFR) — either an exon 19 deletion (del19) or exon 21 (L858R) substitution mutation — which has spread to other parts of the body .
Synthesis Analysis
Erlotinib hydrochloride was obtained by traditional synthesis by alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution with ethyl 3,4-dihydroxybenzoate .Molecular Structure Analysis
The molecular formula of Erlotinib is C22H23N3O4 . Its average mass is 393.443 g/mol and its monoisotopic mass is 393.169556 Da .Chemical Reactions Analysis
During the synthesis of Erlotinib, a chlorinated byproduct, 4-chloro-6 (2-chloroethoxy)-7- (2-methoxyethoxy)quinazoline, is readily formed if the ratio of the reactants, reaction temperature, and reaction time were not well controlled . The chlorinated byproduct reacts with 3-ethynylaniline to produce the impurity N-(3-ethynylphenyl)-6 (2-chloroethoxy)-7- (2-methoxyethoxy)quinazolin-4-amine hydrochloride .Physical And Chemical Properties Analysis
Erlotinib is a solid substance . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
- Researchers have explored EMBS as a novel EGFR inhibitor, aiming to suppress cancer cell growth. Its chemical structure allows it to bind to EGFR, disrupting downstream signaling pathways and inhibiting tumor progression .
- CD spectroscopy provides insights into the secondary structure of proteins and nucleic acids. EMBS’s interaction with biomolecules can be probed using this technique .
Anticancer Activity
Biophysical Studies
Mechanism of Action
Erlotinib is a small-molecule tyrosine kinase inhibitor which targets tyrosine kinase epidermal growth factor receptor subtypes (EGFR-TK). Its mechanism of action is inhibition of EGFR-TK phosphorylation and blocking of tumor cell signal transduction by competing with the substrate and thus inhibiting growth of the tumor cells and inducing their apoptosis .
Safety and Hazards
properties
IUPAC Name |
N-(3-ethynylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-3-13-5-4-6-14(11-13)16-19(17,18)15-9-7-12(2)8-10-15/h1,4-11,16H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPJMAWITDKNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)-4-methylbenzenesulfonamide |
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